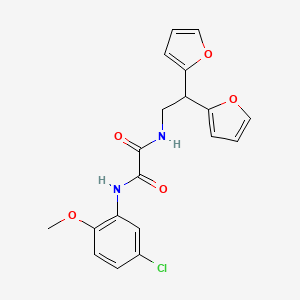
N1-(5-chloro-2-methoxyphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(5-chloro-2-methoxyphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide, also known as C21H19ClN2O4, is a chemical compound that has been studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been shown to have biochemical and physiological effects that make it useful for laboratory experiments.
Wirkmechanismus
The mechanism of action of N1-(5-chloro-2-methoxyphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the processes of inflammation and microbial growth.
Biochemical and Physiological Effects:
N1-(5-chloro-2-methoxyphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation in animal models. Additionally, it has been shown to have anti-cancer properties, as it can induce apoptosis (cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N1-(5-chloro-2-methoxyphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide in laboratory experiments is its specificity. It has been shown to selectively inhibit certain enzymes and proteins, making it useful for studying specific pathways and processes. However, one limitation is that it may not be effective in vivo, as it may be metabolized or eliminated too quickly to have an effect.
Zukünftige Richtungen
There are several potential future directions for research on N1-(5-chloro-2-methoxyphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide. One direction is to investigate its potential as a treatment for bacterial and fungal infections, as well as for inflammatory conditions. Another direction is to study its potential as a cancer treatment, either alone or in combination with other drugs. Finally, further research could be done to elucidate its mechanism of action and to optimize its synthesis and formulation for use in scientific research.
Synthesemethoden
The synthesis of N1-(5-chloro-2-methoxyphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide involves the reaction of 5-chloro-2-methoxyaniline with 2,2-di(furan-2-yl)acetic acid to form an intermediate. This intermediate is then reacted with oxalyl chloride to produce the final product. The synthesis method has been optimized to ensure high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N1-(5-chloro-2-methoxyphenyl)-N2-(2,2-di(furan-2-yl)ethyl)oxalamide has been studied for its potential applications in scientific research. It has been shown to have antimicrobial and anti-inflammatory properties, making it useful for studying the mechanisms of these processes. Additionally, it has been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-N'-(5-chloro-2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O5/c1-25-17-7-6-12(20)10-14(17)22-19(24)18(23)21-11-13(15-4-2-8-26-15)16-5-3-9-27-16/h2-10,13H,11H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXLMGWBTRJTAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,2-bis(furan-2-yl)ethyl]-N'-(5-chloro-2-methoxyphenyl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

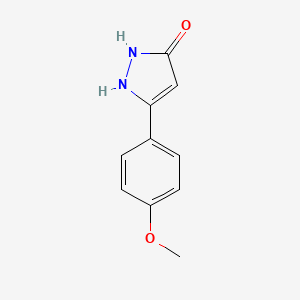
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2455634.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2455635.png)
![ethyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate](/img/structure/B2455636.png)
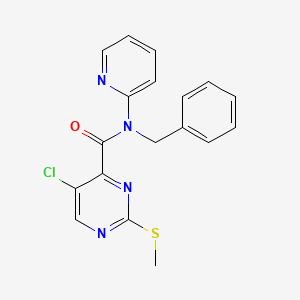
![3-[(3-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2455638.png)
![2-[2-Hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile](/img/structure/B2455639.png)

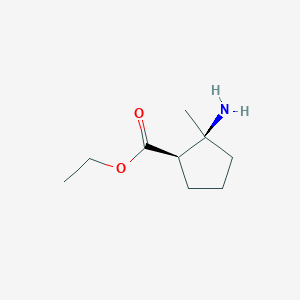
![N-mesityl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2455642.png)
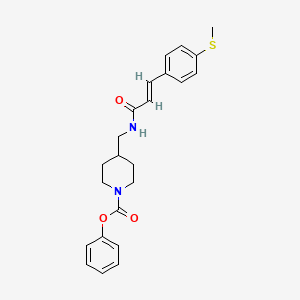

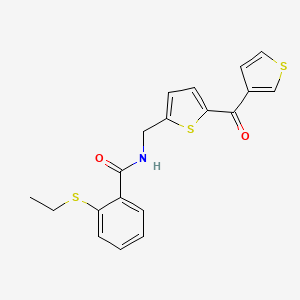
![3-chloro-2-[(4-nitro-1H-pyrazol-1-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2455650.png)